Nicotinamide Deamidase Inhibition Rank Among 59 Analogues
In a systematic screen of 59 nicotinamide analogues against Micrococcus lysodeikticus nicotinamide deamidase, 4‑aminonicotinamide was classified among the top seven most potent inhibitors, exhibiting an inhibitor constant (Ki) below 10⁻⁵ M [1]. By contrast, the closely related analog 5‑methylnicotinamide was only moderately active, with a Ki between 10⁻³ and 10⁻⁵ M [1]. This represents at least a 100‑fold difference in apparent binding affinity, placing 4‑aminonicotinamide in the same potency tier as 3‑pyridinecarboxaldehyde and nicotinic acid hydrazide [1].
| Evidence Dimension | Nicotinamide deamidase inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki < 1.0 × 10⁻⁵ M (ranked in top tier) |
| Comparator Or Baseline | 5‑Methylnicotinamide: Ki 1.0 × 10⁻³ to 1.0 × 10⁻⁵ M (moderate tier) |
| Quantified Difference | ≥100‑fold lower Ki for the target compound |
| Conditions | Micrococcus lysodeikticus nicotinamide deamidase; competitive inhibition assay; 59 analogues tested; 1974 study [1]. |
Why This Matters
Investigators studying the NAD⁺ salvage pathway benefit from a ≥100‑fold potency window over the 5‑methyl analog, enabling effective pathway modulation at lower concentrations and reducing off‑target risk within the nicotinamide analogue space.
- [1] Johnson, W.J. & Gadd, R.E.A. (1974) Inhibition of nicotinamide deamidase from Micrococcus lysodeikticus by analogues of nicotinamide. International Journal of Biochemistry, 5, 633–641. View Source
